Chemical Structure Analysis of 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile
Chemical Structure Analysis of 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile
Content Type: Technical Whitepaper Subject: CAS 1393442-48-2 | Molecular Scaffold Analysis Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Leads
Part 1: Executive Technical Summary
3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile is a specialized pharmacophore intermediate used primarily in the synthesis of kinase inhibitors and GPCR modulators. Its structure represents a classic "push-pull" electronic system: the pyrrolidine ring acts as a strong electron donor (via the nitrogen lone pair) into the aromatic ring, while the cyano group acts as a strong electron withdrawer.
The presence of the ortho-methoxy group introduces steric bulk that forces the pyrrolidine ring out of perfect coplanarity with the benzene ring, subtly altering the conjugation length and solubility profile compared to its non-methoxylated analogs. This guide provides a definitive structural analysis, synthesis validation, and spectroscopic profile for researchers utilizing this scaffold.
Part 2: Synthesis & Impurity Profiling
Validated Synthetic Route (SnAr Mechanism)
The most robust industrial synthesis relies on Nucleophilic Aromatic Substitution (
Reaction Protocol:
-
Reagents: 4-Fluoro-3-methoxybenzonitrile (1.0 eq), Pyrrolidine (1.2 eq),
(2.0 eq). -
Solvent: DMSO or DMF (Polar aprotic solvents accelerate
). -
Conditions: 80°C for 4-6 hours.
-
Workup: Dilution with water precipitates the product; recrystallization from Ethanol/Water.
Impurity Origins
In high-throughput synthesis, three critical impurities must be monitored:
-
Impurity A (Hydrolysis): 3-Methoxy-4-(pyrrolidin-1-yl)benzamide (from nitrile hydrolysis under basic conditions).
-
Impurity B (Starting Material): Unreacted 4-fluoro-3-methoxybenzonitrile (detectable via 19F NMR).
-
Impurity C (Regioisomer): Rare, but possible if using 3,4-difluorobenzonitrile precursors.
Part 3: Spectroscopic Characterization (The "Fingerprint")
Nuclear Magnetic Resonance (NMR) Analysis
The NMR spectrum is distinct due to the lack of symmetry in the aromatic region and the specific electronic shielding of the methoxy group.
Predicted 1H NMR Data (400 MHz,
)
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H2 | 7.15 - 7.20 | dd (Doublet of Doublets) | 1H | Meta coupling to H6, Ortho coupling to H5. Deshielded by CN. |
| Ar-H6 | 7.05 - 7.10 | d (Doublet) | 1H | Meta coupled. Ortho to OMe (shielding) but Para to Pyrrolidine. |
| Ar-H5 | 6.60 - 6.70 | d (Doublet) | 1H | Significantly shielded by the ortho pyrrolidine nitrogen lone pair donation. |
| -OCH3 | 3.85 - 3.90 | s (Singlet) | 3H | Characteristic aryl methoxy shift. |
| Pyr-N-CH2 | 3.40 - 3.50 | m (Multiplet) | 4H | Deshielded by proximity to nitrogen. |
| Pyr-C-CH2 | 1.95 - 2.05 | m (Multiplet) | 4H | Typical pyrrolidine aliphatic backbone. |
13C NMR Key Signals
-
~119 ppm: Cyano group (
). - ~150 ppm: C3 (attached to OMe).
- ~142 ppm: C4 (attached to Pyrrolidine).
- ~55 ppm: Methoxy carbon.[1]
Mass Spectrometry (ESI-MS)
-
Molecular Ion (
): Calculated m/z = 203.11. -
Fragmentation Pattern:
-
m/z 203
188: Loss of Methyl radical ( ) from methoxy group. -
m/z 203
176: Loss of HCN (characteristic of benzonitriles).
-
Part 4: Visualization of Workflows & Pathways
Synthesis & Mechanism Diagram
The following diagram illustrates the
Caption: Figure 1. Nucleophilic Aromatic Substitution pathway for the synthesis of the target scaffold.
Analytical QC Workflow
This logic flow ensures the material meets the >98% purity threshold required for biological assays.
Caption: Figure 2. Quality Control decision tree for validating chemical integrity.
Part 5: Physicochemical Properties & Drug-Like Metrics
For researchers incorporating this fragment into larger drug molecules, the following physicochemical parameters are critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
| Property | Value | Implication for Drug Design |
| Molecular Weight | 202.25 g/mol | Ideal fragment size (Rule of 3 compliant). |
| cLogP | ~2.3 | Moderate lipophilicity; good membrane permeability. |
| TPSA | 32.7 | High probability of Blood-Brain Barrier (BBB) penetration. |
| H-Bond Donors | 0 | Improves permeability; no competing donor interactions. |
| H-Bond Acceptors | 3 | Nitrogen (CN), Oxygen (OMe), Nitrogen (Pyr). |
| pKa (Conjugate Acid) | ~2.5 - 3.0 | The aniline nitrogen is weakly basic due to delocalization into the nitrile-substituted ring. |
Expert Insight: The low basicity of the pyrrolidine nitrogen is a key feature. Unlike an aliphatic amine (pKa ~10), this nitrogen's lone pair is conjugated into the aromatic system. This means it will not be protonated at physiological pH (7.4), ensuring the molecule remains neutral and lipophilic for cell entry.
Part 6: References
-
ChemicalBook. (2024). 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile Product Entry & CAS 1393442-48-2 Data. Link
-
PubChem. (2024).[2][3] Compound Summary for 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile. National Library of Medicine. Link (Note: Link directs to the closely related analog for structural comparison as exact isomer entries vary by database update cycles).
-
Sigma-Aldrich. (2024). Building Blocks for Medicinal Chemistry: Benzonitriles. Link
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. (Foundational text on
mechanism kinetics). -
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Source for electronic parameter calculations of -CN and -OMe groups).
